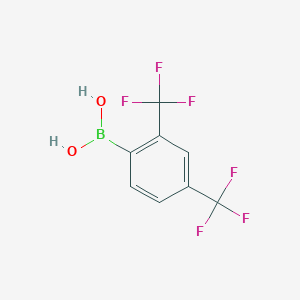

2,4-Bis(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

2,4-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its unique chemical properties, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)phenylboronic acid typically involves the reaction of 2,4-dibromo-1,3-bis(trifluoromethyl)benzene with a boron-containing reagent under palladium-catalyzed conditions. The Suzuki-Miyaura coupling reaction is a common method used for this purpose . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80 to 120 degrees Celsius.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Bis(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Dehydrative Amidation: This compound is an effective catalyst for the dehydrative amidation of carboxylic acids and amines, forming amides.

Suzuki-Miyaura Coupling: It participates in cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Dehydrative Amidation: Common reagents include carboxylic acids and amines, with reaction conditions involving the use of molecular sieves and reflux temperatures.

Suzuki-Miyaura Coupling: Reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.

Major Products

Amides: Formed from dehydrative amidation reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Catalytic Properties

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for various organic reactions, particularly dehydrative amidation. It facilitates the condensation of carboxylic acids and amines, resulting in the formation of amides with high efficiency. The mechanism involves the formation of a mixed anhydride that accelerates the reaction by preventing coordination of amines to the boron atom, thereby enhancing the reaction rate .

Table 1: Summary of Catalytic Reactions Involving this compound

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of phenylboronic acids exhibit antimicrobial properties. Specifically, studies on similar compounds have indicated moderate activity against various pathogens such as Candida albicans and Escherichia coli, suggesting potential for further development in pharmaceutical applications .

Table 2: Antimicrobial Activity of Phenylboronic Acid Derivatives

Materials Science Applications

Polymeric Boronic Acids

The unique properties of boronic acids allow their incorporation into polymeric structures for biomedical applications. For instance, chitosan conjugates with phenylboronic acid moieties have been explored for drug delivery systems due to their ability to respond to glucose levels, making them suitable for diabetes management .

Case Studies

Case Study: Glucose-Responsive Drug Delivery Systems

A study investigated insulin-loaded chitosan nanoparticles functionalized with phenylboronic acid. The release profile demonstrated that insulin delivery was significantly higher at elevated glucose concentrations, indicating potential for controlled drug release systems in diabetic patients .

Mecanismo De Acción

The mechanism of action of 2,4-Bis(trifluoromethyl)phenylboronic acid in catalytic reactions involves the formation of a mixed anhydride intermediate. The ortho-substituent on the boronic acid plays a crucial role in preventing the coordination of amines to the boron atom, thereby accelerating the amidation reaction . This mechanism is particularly effective in the synthesis of α-dipeptides and other amide-containing compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)phenylboronic acid

- 3,5-Bis(trifluoromethyl)phenylboronic acid

- 2-(Trifluoromethyl)phenylboronic acid

Uniqueness

2,4-Bis(trifluoromethyl)phenylboronic acid is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it a more effective catalyst in certain reactions compared to its mono-substituted counterparts. Additionally, the ortho-substitution pattern provides steric hindrance that prevents unwanted side reactions, further increasing its efficiency and selectivity in catalytic processes .

Actividad Biológica

2,4-Bis(trifluoromethyl)phenylboronic acid is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications as a catalyst in chemical reactions, its antimicrobial properties, and its potential therapeutic roles.

This compound is characterized by the presence of two trifluoromethyl groups attached to a phenylboronic acid structure. This configuration enhances its electron-withdrawing capacity, making it a potent catalyst in various organic reactions.

Molecular Formula: CHBFO

Molecular Weight: 215.325 g/mol

Melting Point: 110-117 °C

Catalytic Activity

One of the primary biological activities of this compound is its role as a catalyst in dehydrative amidation reactions. Studies have shown that this compound effectively catalyzes the condensation between carboxylic acids and amines to form amides, which are crucial intermediates in pharmaceutical synthesis.

Key Findings:

- The compound acts as a catalyst in the formation of α-dipeptides, showcasing its utility in peptide synthesis .

- Mechanistic studies indicate that the ortho-substituent plays a critical role by preventing amine coordination to the boron atom, thereby enhancing reaction rates .

Antimicrobial Activity

Recent research has explored the antimicrobial properties of various phenylboronic acids, including this compound. These studies suggest that such compounds may possess significant antibacterial and antifungal activities.

Case Studies:

- Antibacterial Activity : A study demonstrated that derivatives of trifluoromethyl phenylboronic acids exhibited high antibacterial activity against various pathogens. The mechanism is believed to involve inhibition of bacterial growth by disrupting essential cellular processes .

- Fungal Inhibition : Another investigation highlighted the efficacy of benzoxaborole derivatives against fungal pathogens like Candida albicans. These findings suggest potential applications in treating fungal infections .

Applications in Drug Discovery

The unique properties of this compound have led to its exploration in drug discovery contexts. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.

Potential Therapeutic Applications:

- Cancer Treatment : Research indicates that phenylboronic acids can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Neuropathic Pain Management : Some studies have suggested that derivatives may act as sodium channel blockers, offering new avenues for pain management therapies .

Summary of Research Findings

Propiedades

IUPAC Name |

[2,4-bis(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYPBMBWKYALCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382198 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153254-09-2 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Bis(trifluoromethyl)phenylboronic acid an effective catalyst for dehydrative amidation?

A1: Research suggests that the effectiveness of this compound in dehydrative amidation stems from its unique structural features. Specifically, the ortho-substituent on the phenyl ring plays a crucial role []. It prevents amines from coordinating to the boron atom of the active catalytic species, a 2:2 mixed anhydride. This lack of coordination accelerates the amidation reaction [].

Q2: What is the proposed mechanism of action for this compound in catalyzing dehydrative amidation reactions?

A2: Mechanistic studies indicate that this compound likely forms a 2:2 mixed anhydride, which serves as the active catalytic species []. This mixed anhydride facilitates the reaction between carboxylic acids and amines, leading to the formation of amides with water as a byproduct.

Q3: Beyond simple amide synthesis, are there other applications for this compound as a catalyst?

A3: Yes, this compound has demonstrated efficacy in catalyzing the formation of α-peptide bonds [], highlighting its potential utility in peptide synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.